molecular formula C13H29FO6P2 B028031 Tetraisopropyl Fluoromethylenediphosphonate CAS No. 78715-57-8

Tetraisopropyl Fluoromethylenediphosphonate

Cat. No. B028031
CAS RN: 78715-57-8
M. Wt: 362.31 g/mol
InChI Key: XXNLZMODXBPUOM-UHFFFAOYSA-N
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Description

Tetraisopropyl Fluoromethylenediphosphonate (TFP) is an organophosphonate compound widely used in research laboratories. It is a highly versatile chemical compound with a variety of applications in chemical synthesis, biochemical research, and materials science. TFP is a colorless, odorless, and water-soluble compound that can be used in a variety of chemical reactions. Its unique properties make it an ideal reagent for many lab experiments and applications.

Scientific Research Applications

  • Michael-Type Addition Reactions : Tetraisopropyl ethenylidenebisphosphonates, which include Tetraisopropyl Fluoromethylenediphosphonate, can undergo Michael-type addition reactions with nitrogen, phosphorus, or sulfur nucleophiles. These reactions yield C-substituted methylene-bisphosphonates, indicating potential applications in organic synthesis and chemical reactions (Hutchinson & Thornton, 1988).

  • Structural Behavior in Solvents : The tetraisopropyl 2-(alkyl-dihalostannyl)ethane 1,1-diphosphonates, related to this compound, show a temperature and concentration-dependent monomer-dimer equilibrium in nonpolar solvents. This property could be relevant in material science and chemistry (Hartung et al., 1994).

  • Synthesis of Derivatives : Efficient synthesis methods for this compound and its derivatives have been developed. These methods are important for producing compounds used in various chemical processes (Iorga, Eymery, & Savignac, 1998).

  • Applications in Bone Tissue Engineering : There is potential for using compounds like this compound in bone tissue engineering, particularly in the controlled delivery of therapeutic drugs, including antibiotics, anti-inflammatory drugs, and bisphosphonates, within three-dimensional scaffolding structures (Mouriño & Boccaccini, 2010).

  • Inhibition of Cholinesterase Activity : Fluorophosphonates, a class including this compound, inhibit cholinesterase activity. This inhibition is significant in physiological experiments and clinical trials for treating various diseases (Adrian, Feldberg, & Kilby, 1947).

properties

IUPAC Name

2-[[di(propan-2-yloxy)phosphoryl-fluoromethyl]-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29FO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNLZMODXBPUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(F)P(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29FO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508105
Record name Tetrapropan-2-yl (fluoromethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78715-57-8
Record name Tetrapropan-2-yl (fluoromethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tetraisopropyl difluoromethylenediphosphonate (4.5 g, 13.07 mmol) in anhydrous THF (20 mL) at −78° C. under argon were added sodium bis(trimethylsilyl)amide (1.0 M in THF, 28.7 mL) and N-fluorobenzenesulfonimide (9.89 g, 31.36 mmol). The reaction mixture was stirred at −78° C. for 1 h, quenched with saturated aqueous ammonium chloride (20 mL), warmed to room temperature, diluted with ether, washed with 10% aqueous sodium bicarbonate and then with brine, dried over sodium sulfate, and concentrated. Chromatography on silica gel with 5-30% ethyl acetate in hexanes gave 2.18 g of tetraisopropyl difluoromethylenediphosphonate and 0.32 g of tetraisopropyl monofluoromethylenediphosphonate.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
9.89 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraisopropyl Fluoromethylenediphosphonate
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